N3-(butan-2-yl)-1-ethyl-1H-pyrazole-3,4-diamine
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Overview
Description
N3-(butan-2-yl)-1-ethyl-1H-pyrazole-3,4-diamine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with butan-2-yl and ethyl groups, as well as two amino groups at the 3 and 4 positions of the ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N3-(butan-2-yl)-1-ethyl-1H-pyrazole-3,4-diamine typically begins with commercially available starting materials such as 1-ethyl-1H-pyrazole-3,4-dione and butan-2-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 100°C, depending on the specific reagents and conditions used.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N3-(butan-2-yl)-1-ethyl-1H-pyrazole-3,4-diamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common due to the stability of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
N3-(butan-2-yl)-1-ethyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its structural similarity to other biologically active pyrazole derivatives. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions in cells.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of N3-(butan-2-yl)-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups at the 3 and 4 positions of the pyrazole ring can form hydrogen bonds or electrostatic interactions with active sites of enzymes, modulating their activity. The butan-2-yl and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,4-diaminopyrazole: Lacks the butan-2-yl group, which may affect its biological activity and solubility.
N3-(butan-2-yl)-1-methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an
Properties
IUPAC Name |
3-N-butan-2-yl-1-ethylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-7(3)11-9-8(10)6-13(5-2)12-9/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRIJCAJZJJVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NN(C=C1N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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